ethyl 4-[3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
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Description
Scientific Research Applications
Synthesis and Characterization
Novel Synthesis Approaches : A study demonstrates the reaction of ethyl 2,2-dihydropolyfluoroalkanoates with various bromides in DMF, yielding pyrrolo[1,2-a]quinoxaline derivatives, suggesting a method for constructing complex molecular structures potentially including the queried compound (Zhang & Huang, 1998).
Electrochemical and Electrochromic Properties : Research on donor–acceptor type monomers, similar in complexity to the queried compound, highlights their good electrochemical activity and distinct electrochromic behaviors, indicating potential applications in electronic devices and sensors (Hu et al., 2013).
Biological Activity
- Anti-Juvenile Hormone Activity : Ethyl 4-(2-Aryloxyhexyloxy)benzoates, with structural similarities to the compound of interest, have been synthesized and shown to induce precocious metamorphosis in silkworm larvae, suggesting potential as insect growth regulators (Furuta et al., 2006).
Material Science
Liquid Crystalline Polysiloxanes : Fluorinated monomers containing ester functions have been developed as precursors for side chain liquid crystalline polysiloxanes, indicating the potential use of the compound for advanced material synthesis (Bracon et al., 2000).
Fluorescent Probes : A study on fluorescent probes based on a similar core structure to the compound shows significant promise for real-time monitoring of low carbon dioxide levels, suggesting potential environmental or biological sensor applications (Wang et al., 2015).
Organic Electronics
- Polymer Solar Cell Applications : The introduction of alkylselenyl substituents to benzodithiophene units, akin to modifying structures like the queried compound, has led to new π-conjugated polymers with promising applications in bulk heterojunction polymer solar cells (Chakravarthi et al., 2014).
Properties
IUPAC Name |
ethyl 4-[3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O5/c1-2-33-26(32)17-10-14-19(15-11-17)28-24(30)21-22(16-8-12-18(27)13-9-16)29(34-23(21)25(28)31)20-6-4-3-5-7-20/h3-15,21-23H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAOLOLMINWSED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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